molecular formula C10H11F2NO3 B064858 3-Fluoro-alpha-fluoromethyltyrosine CAS No. 160766-13-2

3-Fluoro-alpha-fluoromethyltyrosine

Cat. No.: B064858
CAS No.: 160766-13-2
M. Wt: 230.2 g/mol
InChI Key: QFQDJTGORMGUON-QRBCNRDUSA-N
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Description

3-Fluoro-alpha-fluoromethyltyrosine is a fluorinated derivative of tyrosine, a naturally occurring amino acid. This compound is characterized by the presence of two fluorine atoms, one on the alpha carbon and the other on the aromatic ring. Its molecular formula is C10H11F2NO3, and it has a molecular weight of 231.196 g/mol

Preparation Methods

The synthesis of 3-Fluoro-alpha-fluoromethyltyrosine involves several steps, including the introduction of fluorine atoms into the tyrosine backbone. One common method involves the use of electrophilic fluorination reagents under mild conditions. For example, 2-fluoro-1,3-diketones can react with aldehydes in the presence of chiral bidentate ligands and N,N-diisopropylethylamine (DIPEA) to form the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Fluoro-alpha-fluoromethyltyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce de-fluorinated derivatives .

Scientific Research Applications

3-Fluoro-alpha-fluoromethyltyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-alpha-fluoromethyltyrosine involves its interaction with specific molecular targets, such as the L-type amino acid transporter 1 (LAT1). This transporter is highly upregulated in cancer cells, leading to the selective uptake of the compound in tumors. Once inside the cells, the compound can interfere with amino acid metabolism and protein synthesis, contributing to its effectiveness as a PET radiotracer .

Comparison with Similar Compounds

3-Fluoro-alpha-fluoromethyltyrosine can be compared with other fluorinated tyrosine derivatives, such as:

  • 3-Fluoro-L-tyrosine
  • 2-Fluoro-L-tyrosine
  • O-(2-Fluoroethyl)-L-tyrosine

Compared to these compounds, this compound exhibits unique properties due to the presence of the alpha-fluoromethyl group, which enhances its selectivity for LAT1 and its effectiveness as a PET radiotracer .

Properties

IUPAC Name

(2S)-2-amino-2-[(3-(18F)fluoranyl-4-hydroxyphenyl)methyl]-3-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c11-5-10(13,9(15)16)4-6-1-2-8(14)7(12)3-6/h1-3,14H,4-5,13H2,(H,15,16)/t10-/m1/s1/i12-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQDJTGORMGUON-QRBCNRDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CF)(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@](CF)(C(=O)O)N)[18F])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166977
Record name 3-Fluoro-alpha-fluoromethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160766-13-2
Record name 3-Fluoro-alpha-fluoromethyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160766132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-alpha-fluoromethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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